N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine
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Overview
Description
N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine is a complex organic compound that features a combination of bromine, ethoxy, fluorobenzyl, and imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine typically involves multiple steps. One common approach includes:
Ethoxylation: The addition of an ethoxy group to the benzyl ring.
Fluorobenzylation: The attachment of a fluorobenzyl group via an ether linkage.
Imidazole Introduction: The incorporation of the imidazole ring through a nucleophilic substitution reaction.
Final Assembly: The combination of the intermediate products to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
The mechanism of action of N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The imidazole ring, for example, can bind to metal ions or enzymes, affecting their activity. The bromine and fluorobenzyl groups can also participate in various interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-{3-bromo-5-ethoxy-4-[(4-chlorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine
- N-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine
Uniqueness
N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine is unique due to the presence of the fluorobenzyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
940201-42-3 |
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Molecular Formula |
C22H25BrFN3O2 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
N-[[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C22H25BrFN3O2/c1-2-28-21-13-18(14-25-8-3-10-27-11-9-26-16-27)12-20(23)22(21)29-15-17-4-6-19(24)7-5-17/h4-7,9,11-13,16,25H,2-3,8,10,14-15H2,1H3 |
InChI Key |
GXABGSXAVDHZSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCCN2C=CN=C2)Br)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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